2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol
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Overview
Description
2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol is a complex organic compound characterized by multiple halogen substitutions and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol typically involves multi-step organic reactions. The process begins with the halogenation of a suitable aromatic precursor, followed by a series of condensation reactions to introduce the imino and methylidene groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
The compound’s structural features make it a candidate for drug development. Its ability to interact with specific molecular targets can lead to the discovery of new medications.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s halogenated aromatic rings and imino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-methylphenol: Shares similar halogenation patterns but lacks the imino and methylidene groups.
3-Bromo-5-chloro-2-hydroxy-4,6-dimethylphenylamine: Similar structure but with an amine group instead of the imino group.
4-Chloro-3,5-dimethylphenol: Lacks the bromine and imino groups, making it less complex.
Uniqueness
2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol is unique due to its combination of multiple halogen substitutions and the presence of both imino and methylidene groups
Properties
Molecular Formula |
C31H26Br2Cl2N2O2 |
---|---|
Molecular Weight |
689.3 g/mol |
IUPAC Name |
2-bromo-6-[[4-[[4-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C31H26Br2Cl2N2O2/c1-16-24(30(38)26(32)18(3)28(16)34)14-36-22-9-5-20(6-10-22)13-21-7-11-23(12-8-21)37-15-25-17(2)29(35)19(4)27(33)31(25)39/h5-12,14-15,38-39H,13H2,1-4H3 |
InChI Key |
ADPVWAOZCFKHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C |
Origin of Product |
United States |
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